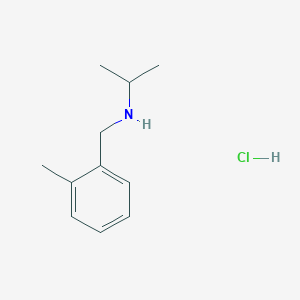
N-(2-Methylbenzyl)-2-propanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylbenzyl)-2-propanamine hydrochloride is an organic compound with the chemical formula C11H17N·HCl. It is a colorless liquid with a sweet fragrance and is often used as an intermediate in organic synthesis. This compound has applications in the fields of medicine and pesticides, and it can be used to synthesize various drugs, dyes, and flavors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Methylbenzyl)-2-propanamine hydrochloride generally involves the following steps:
Reaction of 2-methyl benzyl bromide with isopropylamine: This reaction generates N-(2-methyl benzyl) isopropylamine hydrochloride.
Reaction of the hydrochloride with sodium carbonate: This step removes hydrochloric acid to obtain N-(2-methylbenzyl)-2-propanamine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic reactions but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylbenzyl)-2-propanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(2-Methylbenzyl)-2-propanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of dyes, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-(2-Methylbenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act as an agonist or antagonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(2-Methylbenzyl)-2-propanamine hydrochloride include:
- N-Benzyl-N-(2-methylbenzyl)amine hydrochloride
- N-(2-Methylbenzyl)propan-2-amine hydrochloride
- Benzimidazole derivatives
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in organic synthesis, medicine, and industry. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of other compounds highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
1158564-36-3; 91338-98-6 |
|---|---|
Molekularformel |
C11H18ClN |
Molekulargewicht |
199.72 |
IUPAC-Name |
N-[(2-methylphenyl)methyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)12-8-11-7-5-4-6-10(11)3;/h4-7,9,12H,8H2,1-3H3;1H |
InChI-Schlüssel |
AKGSJWCHOWZLEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(C)C.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















